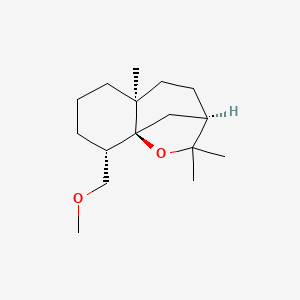

Baimuxinol methyl ether

Description

Baimuxinol methyl ether is a sesquiterpenoid derivative structurally related to baimuxinol, a compound identified in agarwood (genus Aquilaria) . Agarwood is renowned for its aromatic properties, and baimuxinol methyl ether contributes to its complex fragrance profile. The methyl ether modification likely enhances its volatility and stability, making it suitable for gas chromatographic analysis. Its natural occurrence in plant resins and role in traditional fragrances underscore its industrial and pharmacological relevance.

Properties

CAS No. |

144407-45-4 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.398 |

InChI |

InChI=1S/C16H28O2/c1-14(2)12-7-9-15(3)8-5-6-13(11-17-4)16(15,10-12)18-14/h12-13H,5-11H2,1-4H3/t12-,13+,15+,16+/m1/s1 |

InChI Key |

XAYJDOLLZRXDPK-VRKREXBASA-N |

SMILES |

CC1(C2CCC3(CCCC(C3(C2)O1)COC)C)C |

Synonyms |

baimuxinol methyl ether |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares baimuxinol methyl ether with structurally or functionally analogous methyl ether derivatives, emphasizing physicochemical properties, biological activities, and applications.

Table 1: Comparative Analysis of Methyl Ether Derivatives

Key Findings :

Structural Diversity: Baimuxinol methyl ether belongs to the sesquiterpenoid class, distinct from the biphenyl (NCME), phenolic (AME), and anthraquinone (emodin) backbones of other methyl ethers. This structural variance influences solubility, volatility, and interaction with biological targets.

Biological Activities: Antitubulin Effects: NCME demonstrates potent antitubulin activity, inhibiting microtubule polymerization (IC₅₀ ~1.2 µM) and exhibiting cytotoxicity against cancer cells . Baimuxinol methyl ether’s bioactivity remains unexplored in the provided evidence. Antioxidant Properties: AME from Alternaria fungi shows moderate antioxidant capacity, though its mycotoxin risks limit therapeutic use . Fragrance Utility: Both baimuxinol methyl ether and terpinyl methyl ether are valued in perfumery for their volatility and stability, with terpinyl derivatives widely used in synthetic flavor formulations .

In contrast, synthetic methyl ethers (e.g., NCME) are well-documented with established spectral libraries .

Safety Profiles: Methyl ethers vary widely in toxicity. For example, bis(chloromethyl)ether (BCME) is carcinogenic , while PPG methyl ethers are deemed safe for cosmetic use . Baimuxinol methyl ether’s safety data is absent in the evidence.

Q & A

Q. What are the recommended laboratory methods for synthesizing and characterizing Baimuxinol methyl ether?

To synthesize Baimuxinol methyl ether, prioritize etherification reactions using methanol and a suitable precursor under acidic or catalytic conditions. For example, palladium-catalyzed protocols (as used for methyl aryl ethers in ) can be adapted. Purify the product via column chromatography or recrystallization, and confirm purity using HPLC (>95% purity threshold). Characterization should include -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify structural integrity. For novel compounds, provide full spectroscopic data and elemental analysis .

Q. What safety protocols are critical when handling Baimuxinol methyl ether in laboratory settings?

Follow protocols for analogous ethers (e.g., chloromethyl methyl ether in ):

Q. How can researchers ensure reproducibility in synthesizing Baimuxinol methyl ether?

Document all experimental parameters (e.g., reaction temperature, stoichiometry, catalyst loading) in the main manuscript, with detailed procedures in supplementary materials (per ). For reproducibility, include raw spectral data (NMR, IR) and chromatograms in supporting files. Cross-validate results with independent replicates and peer-review protocols .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in the hydrolytic stability of Baimuxinol methyl ether under varying pH?

Design pH-dependent hydrolysis experiments using aqueous buffers (e.g., 0.1–12 pH range) at controlled temperatures (25–50°C). Monitor degradation via HPLC or UV-Vis spectroscopy, and calculate rate constants using pseudo-first-order kinetics (as in ’s Table S4). Compare results with computational models (e.g., DFT calculations) to identify degradation pathways. Address discrepancies by standardizing buffer ionic strength and validating analytical methods .

Q. What experimental frameworks are optimal for assessing Baimuxinol methyl ether’s pharmacological activity in vitro?

Use cell-based assays (e.g., receptor-binding studies or cytotoxicity screens) with rigorous controls:

Q. How should researchers address conflicting data on Baimuxinol methyl ether’s metabolic fate in preclinical models?

Conduct comparative studies using isotopic labeling (e.g., -labeled compound) to track metabolites via LC-MS. Cross-reference results with in silico metabolic prediction tools (e.g., Meteor Nexus). Publish raw mass spectrometry datasets in open-access repositories to enable independent validation .

Methodological Considerations

- Data Management : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (ELNs) and share protocols via platforms like protocols.io .

- Ethical Compliance : For in vivo studies, follow institutional review board (IRB) guidelines for humane endpoints and sample sizes ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.